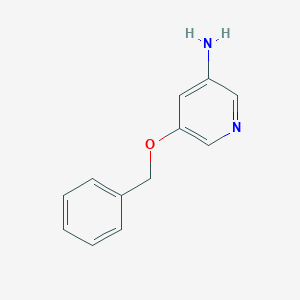

5-(苄氧基)吡啶-3-胺

描述

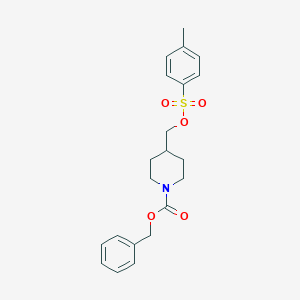

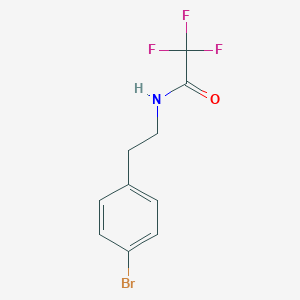

5-(Benzyloxy)pyridin-3-amine, also known as 5-BPOA, is an organic compound with a range of potential applications in the scientific and medical fields. It is a derivative of pyridine, an aromatic heterocyclic organic compound, and is made up of a benzyloxy group attached to the 3-aminopyridine ring. 5-BPOA has been used in a variety of scientific research applications, such as the synthesis of pharmaceuticals and the investigation of biochemical and physiological effects.

科学研究应用

DFT研究反应机制

一项密度泛函理论(DFT)研究聚焦于2-苄氧基吡啶衍生物的反应机制和区域选择性,包括与5-(苄氧基)吡啶-3-胺相关的化合物。研究发现,苯环上的电子给体基团可以降低重排的活化能,可能指导未来合成方法用于衍生起始物(Yang et al., 2019)。

新型衍生物的抗菌评价

针对新型5-苄酰-N-取代氨基和5-苄酰-N-磺酰氨基-4-烷基硫基-2-吡啉酮的研究,这些化合物源自涉及类似化合物的反应,显示出有希望的抗菌和抗真菌活性。该研究暗示了基于吡啶-3-胺衍生物开发新型抗微生物药物的潜力(Elgemeie et al., 2017)。

绿色条件下的合成

通过在无催化剂和无溶剂条件下反应与5-(苄氧基)吡啶-3-胺相关的化合物,实现了对5-羟基-咖啡酮[2,3-b]吡啶的环境友好合成。这种方法突显了化学研究中朝着更绿色合成途径的推进(Gupta & Khurana, 2017)。

席夫碱合成和抑制研究

由2-氨基吡啶和取代苯甲醛合成的席夫碱类化合物,针对其抗菌性能进行了研究。这些与5-(苄氧基)吡啶-3-胺结构相关的化合物显示出抑制金黄色葡萄球菌和大肠杆菌生长的能力,表明它们作为抗微生物剂的潜力(Dueke-Eze et al., 2011)。

用于癌症治疗的c-Met抑制

一系列与5-(苄氧基)吡啶-3-胺密切相关的5-(苄氧基)吡啶-2(1H)-酮衍生物被合成并评估其对c-Met的抑制活性,c-Met是涉及各种癌症的受体酪氨酸激酶。其中一种化合物表现出强效抑制作用,暗示了这类衍生物的治疗潜力(Zhang et al., 2013)。

作用机制

Target of Action

Similar compounds such as 3-(benzyloxy)pyridin-2-amine have been found to interact with leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 .

Mode of Action

The compound may bind to its target proteins, altering their function and potentially triggering a cascade of biochemical reactions .

Biochemical Pathways

Given its potential targets, it might influence pathways related to inflammation (via leukotriene a-4 hydrolase) and cell growth and differentiation (via mitogen-activated protein kinase 14) .

Result of Action

Based on its potential targets, it might modulate inflammation and cell growth processes .

生化分析

Biochemical Properties

It is known that the compound has a boiling point of 407.4±30.0 °C and a density of 1.180±0.06 g/cm3 . The compound’s pKa is predicted to be 5.77±0.10 .

Cellular Effects

Related compounds such as pyridone heterocycles have shown significant anticancer activity . They have been found to exhibit potent cytotoxic activities with minimal selectivity toward normal cells .

Molecular Mechanism

It is known to interact with certain proteins such as Leukotriene A-4 hydrolase and Mitogen-activated protein kinase 14

Temporal Effects in Laboratory Settings

It is known that the compound has a storage temperature of 2-8°C , indicating that it may be stable under these conditions.

Metabolic Pathways

Related compounds such as pyridone heterocycles have been found to disrupt key cellular signaling pathways .

Subcellular Localization

Related compounds such as pyridone heterocycles have been found to exhibit high Golgi localization .

属性

IUPAC Name |

5-phenylmethoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-11-6-12(8-14-7-11)15-9-10-4-2-1-3-5-10/h1-8H,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHYKJJZOLICIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629385 | |

| Record name | 5-(Benzyloxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186593-25-9 | |

| Record name | 5-(Benzyloxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tris[bis(trifluoromethylsulfonyl)amino] ytterbium](/img/structure/B65772.png)